(10-Hydroxyanthracen-9-yl)(phenyl)methanone
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Overview
Description
10-Benzoyl-9-anthracenyloxy is a compound derived from anthracene, a polycyclic aromatic hydrocarbon. Anthracene and its derivatives have been widely studied due to their interesting photophysical properties and applications in various fields such as organic light-emitting diodes (OLEDs), fluorescent probes, and organic scintillators
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-Benzoyl-9-anthracenyloxy typically involves the reaction of anthracene derivatives with benzoyl chloride under specific conditions. One common method includes the use of a Friedel-Crafts acylation reaction, where anthracene is reacted with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst .
Industrial Production Methods
Industrial production of 10-Benzoyl-9-anthracenyloxy may involve large-scale Friedel-Crafts acylation processes, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product separation can enhance the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
10-Benzoyl-9-anthracenyloxy undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the anthracene core or the benzoyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products Formed
Oxidation: Anthraquinone derivatives.
Reduction: Hydroxyanthracene derivatives.
Substitution: Halogenated anthracene derivatives.
Scientific Research Applications
10-Benzoyl-9-anthracenyloxy has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules and as a probe in photophysical studies.
Biology: Investigated for its potential use in biological imaging and as a fluorescent marker.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials such as OLEDs and organic semiconductors
Mechanism of Action
The mechanism of action of 10-Benzoyl-9-anthracenyloxy involves its interaction with molecular targets through its aromatic and benzoyl groups. These interactions can lead to the formation of reactive oxygen species (ROS) or other reactive intermediates that can affect cellular processes. The compound’s photophysical properties also enable it to act as a photosensitizer, facilitating energy transfer processes in photochemical reactions .
Comparison with Similar Compounds
Similar Compounds
9,10-Diphenylanthracene: Another anthracene derivative with similar photophysical properties but different substituents.
9-Anthracenecarboxylic acid: Contains a carboxyl group instead of a benzoyl group, leading to different reactivity and applications.
10-Methyl-9-anthracenyloxy: Similar structure but with a methyl group, affecting its chemical behavior
Uniqueness
10-Benzoyl-9-anthracenyloxy is unique due to its specific combination of benzoyl and anthracenyloxy groups, which confer distinct photophysical properties and reactivity. This makes it particularly valuable for applications requiring precise control over molecular interactions and energy transfer processes .
Properties
CAS No. |
75532-21-7 |
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Molecular Formula |
C21H14O2 |
Molecular Weight |
298.3 g/mol |
IUPAC Name |
(10-hydroxyanthracen-9-yl)-phenylmethanone |
InChI |
InChI=1S/C21H14O2/c22-20(14-8-2-1-3-9-14)19-15-10-4-6-12-17(15)21(23)18-13-7-5-11-16(18)19/h1-13,23H |
InChI Key |
BZPWDIYIOSEBHY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C3C=CC=CC3=C(C4=CC=CC=C42)O |
Origin of Product |
United States |
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